molecular formula C6H8BrN3O2S B2441643 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine CAS No. 2168761-41-7

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine

Cat. No.: B2441643
CAS No.: 2168761-41-7
M. Wt: 266.11
InChI Key: XOGVCFQESOVOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-methylpyridine” is a compound used as a building block in the preparation of various substances . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 .


Synthesis Analysis

A method for preparing 3-bromo-4-methylpyridine involves using 4-methyl-3-nitropyridine as a raw material and conducting hydrogenation reduction under the action of catalysts .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-methylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methylpyridine” include a refractive index of n20/D 1.56, a boiling point of 199-200 °C, and a density of 1.549 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Modification Techniques

  • The synthesis and modification of pyridine derivatives, including those with bromo, methyl, and sulfamoylamino groups, are crucial for developing novel drugs and materials. An efficient method for introducing a sulfamoylamino group into pyrrolidine has been described, showcasing the compound's relevance in synthesizing carbapenem antibiotics (Iso et al., 1996).

Crystal Structures and Molecular Interactions

  • The study of pyridinesulfonamide derivatives, including those with bromo and chloro substituents, revealed their crystal structures and absolute configurations, providing insights into the stereochemical effects on biological activity and molecular interactions (Zhou et al., 2015).

Regioselective Reactions and Synthesis

  • Research on regioselective reactions facilitated by the aryne distortion model, involving pyridyne intermediates, underscores the potential of such strategies to access highly substituted pyridines, indicating the relevance of pyridine derivatives in synthesizing medicinally important compounds (Goetz & Garg, 2012).

Antimicrobial Activity

  • A series of pyridines and pyridine-based sulfa-drugs have been investigated for their antimicrobial properties, highlighting the potential of bromo and sulfamoylamino substituted pyridines in contributing to the design of new antimicrobial agents (El‐Sayed et al., 2017).

Novel Pyridine Derivatives Synthesis

  • The Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives from bromo and methyl substituted pyridines, demonstrating the compound's utility as an intermediate in producing materials with potential liquid crystal and biological applications (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for 3-Bromo-4-methylpyridine indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Properties

IUPAC Name

3-bromo-4-methyl-5-(sulfamoylamino)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGVCFQESOVOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1NS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.